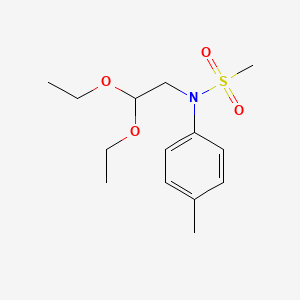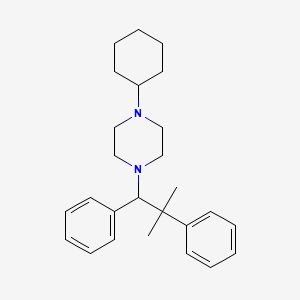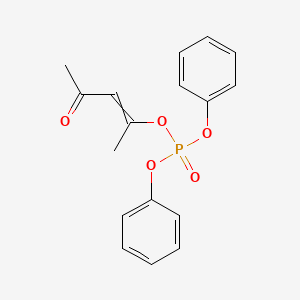
Methyl 3-(ethanesulfinyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(ethanesulfinyl)but-2-enoate is an organic compound with the molecular formula C7H12O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(ethanesulfinyl)but-2-enoate typically involves the alkylation of enolate ions. The enolate ion is generated from a precursor compound, such as a ketone or ester, by treatment with a strong base like sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate alkylation and esterification can be applied on a larger scale using appropriate reaction vessels and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethanesulfinyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or sulfoxides.
Scientific Research Applications
Methyl 3-(ethanesulfinyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(ethanesulfinyl)but-2-enoate involves its functional groups. The sulfoxide group can act as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: Similar structure but lacks the sulfoxide group.
Ethyl 3-(ethanesulfinyl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(methylsulfinyl)but-2-enoate: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.
Uniqueness
Methyl 3-(ethanesulfinyl)but-2-enoate is unique due to the presence of both an ester and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications .
Properties
CAS No. |
88329-02-6 |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 3-ethylsulfinylbut-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-4-11(9)6(2)5-7(8)10-3/h5H,4H2,1-3H3 |
InChI Key |
JQAYEKIWZBWJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)

![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)


![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
